molecular formula C14H14BrNO2 B13000812 tert-Butyl 7-bromoisoquinoline-3-carboxylate

tert-Butyl 7-bromoisoquinoline-3-carboxylate

Cat. No.: B13000812
M. Wt: 308.17 g/mol
InChI Key: GVVWBTMTBVQTOF-UHFFFAOYSA-N
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Description

tert-Butyl 7-Bromoisoquinoline-3-carboxylate is a high-value synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) ester group at the 3-position, making it a versatile precursor for constructing complex molecules. The bromine substituent serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amine functionalities. The Boc-protected carboxylate group can be readily deprotected or modified, providing access to the corresponding carboxylic acid or other derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule may be limited, its core isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry. Analogs based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, a closely related structure, demonstrate a wide spectrum of pharmacological activities, including antitumor, antibacterial, and antiviral effects . Researchers can leverage this compound to develop novel analogs targeting these therapeutic areas. The molecular structure is optimized for use in constructing targeted libraries for high-throughput screening and as a key intermediate in the multi-step synthesis of potential drug candidates. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory setting, using personal protective equipment in accordance with its associated safety data sheet.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

tert-butyl 7-bromoisoquinoline-3-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3

InChI Key

GVVWBTMTBVQTOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C=C(C=CC2=C1)Br

Origin of Product

United States

Preparation Methods

Bromination at the 7-Position

  • Electrophilic bromination : Using bromine or N-bromosuccinimide (NBS) in non-aqueous solvents such as dichloromethane or acetic acid.
  • Regioselectivity : The 7-position is favored due to electronic and steric effects in the isoquinoline ring.
  • Reaction conditions : Low temperature and controlled addition rates to avoid polybromination.

Representative Synthetic Route (Literature-Informed)

Step Reagents/Conditions Outcome
1. Isoquinoline formation Condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization (Pomeranz–Fritsch) Isoquinoline core with substituents
2. Introduction of tert-butyl carboxylate Reaction with tert-butyl chloroformate or esterification of isoquinoline-3-carboxylic acid tert-Butyl isoquinoline-3-carboxylate
3. Bromination NBS or Br2 in dichloromethane at 0°C to room temperature Selective 7-bromo substitution

This sequence aligns with the general synthetic principles for isoquinoline derivatives and is supported by analogous compound syntheses.

Research Findings and Optimization Notes

  • Yield and Purity : Chromatographic purification (silica gel column chromatography with petroleum ether/ethyl acetate mixtures) is essential to isolate the pure this compound.
  • Solvent choice : Non-protic, aprotic solvents such as dichloromethane or 1,2-dichloroethane favor regioselective bromination and minimize side reactions.
  • Temperature control : Maintaining low temperatures during bromination improves selectivity and yield.
  • Safety considerations : Handling brominating agents requires appropriate protective measures due to their corrosive and toxic nature.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Key Considerations References
Isoquinoline ring formation Pomeranz–Fritsch reaction or Bischler–Napieralski Control of cyclization conditions
Carboxylate group introduction tert-Butyl chloroformate, esterification catalysts Ensure selective esterification at 3-position
Bromination at 7-position N-Bromosuccinimide (NBS), Br2, low temperature Regioselectivity, avoid polybromination
Purification Silica gel chromatography (PE/EA mixtures) Achieve high purity and yield

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 7 participates in palladium-mediated coupling reactions, enabling aryl- or heteroaryl-group introductions.

Example: Buchwald-Hartwig Amination
A mixture of ethyl 7-bromoisoquinoline-3-carboxylate (structurally analogous to the tert-butyl variant) reacts with tert-butyl piperazine-1-carboxylate under Pd(OAc)₂/RuPhos catalysis to yield piperazine-substituted isoquinoline derivatives .

General Reaction Scheme:

7 Br isoquinoline 3 carboxylate+AminePd catalyst Base7 Amino isoquinoline 3 carboxylate\text{7 Br isoquinoline 3 carboxylate}+\text{Amine}\xrightarrow{\text{Pd catalyst Base}}\text{7 Amino isoquinoline 3 carboxylate}

Conditions:

  • Catalyst: Pd(OAc)₂ with RuPhos ligand

  • Base: Cs₂CO₃

  • Solvent: Dioxane, 90°C, N₂ atmosphere

Outcome:
High yields (94%) of coupling products, demonstrating utility in constructing pharmacologically relevant heterocycles .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient isoquinoline ring facilitates bromine displacement by nucleophiles under basic or catalytic conditions.

Example: Hydroxylation
Bromo-substituted isoquinolines undergo hydroxylation when treated with aqueous NaOH at elevated temperatures (150°C), replacing Br with -OH .

Reaction Scope:

NucleophileProductConditionsYield
-OH7-Hydroxy-isoquinolineNaOH, 150°C 70-85%
-NH₂7-Amino-isoquinolineNH₃, Cu catalysis 60-75%

Functionalization of the Carboxylate Group

The tert-butyl ester can be hydrolyzed to a carboxylic acid or transesterified.

Deprotection to Carboxylic Acid
While direct hydrolysis data for the tert-butyl ester is limited, analogous ethyl esters are cleaved under basic conditions:

Ethyl 7 Br isoquinoline 3 carboxylateNaOH MeOH THF7 Br isoquinoline 3 carboxylic acid[5]\text{Ethyl 7 Br isoquinoline 3 carboxylate}\xrightarrow{\text{NaOH MeOH THF}}\text{7 Br isoquinoline 3 carboxylic acid}[5]

Conditions:

  • 1M NaOH, MeOH/THF (1:1), 60°C, 3 hours .

Expected Outcome for tert-Butyl Ester:
Likely requires stronger acidic conditions (e.g., TFA/DCM) for efficient deprotection .

Cyclization Reactions

7-Bromoisoquinoline derivatives participate in cyclizations to form fused polycyclic systems.

Example: Isoxazole Formation
Under Mn(OAc)₃ catalysis, 7-bromoisoquinoline-5,8-diones react with ethyl nitroacetate to yield isoxazoloquinolinediones . While this example uses a dione substrate, similar conditions could apply to the carboxylate derivative.

Mechanism:
Radical-initiated cyclization followed by oxidation .

Bromine-Lithium Exchange

Though not explicitly documented for this compound, bromine in analogous heterocycles undergoes lithium-halogen exchange for further functionalization.

Hypothetical Reaction:

7 Br isoquinoline 3 carboxylaten BuLi 78 C7 Li isoquinoline 3 carboxylateElectrophile7 Substituted Product\text{7 Br isoquinoline 3 carboxylate}\xrightarrow{\text{n BuLi 78 C}}\text{7 Li isoquinoline 3 carboxylate}\xrightarrow{\text{Electrophile}}\text{7 Substituted Product}

Scientific Research Applications

tert-Butyl 7-bromoisoquinoline-3-carboxylate is utilized in several scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

    Pharmaceuticals: The compound is used in the development of novel drugs and therapeutic agents.

    Biotechnology: It plays a role in the synthesis of bioactive molecules and bioconjugates.

    Material Science: The compound is employed in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromoisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and isoquinoline core allow it to participate in diverse chemical reactions, leading to the formation of bioactive molecules. These interactions can modulate biological pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following table summarizes critical differences between tert-Butyl 7-bromoisoquinoline-3-carboxylate and its analogs:

Property This compound tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-Butyl isoquinoline-3-carboxylate (Hypothetical)
CAS Number 2089316-26-5 2102412-01-9 N/A
Molecular Formula C₁₄H₁₄BrNO₂ C₁₄H₁₆FNO₂ C₁₄H₁₅NO₂
Molecular Weight (g/mol) 308.17 261.29 229.27
Substituents Br (7-position), tert-butyl ester (3-position) F (7-position), dihydro backbone, tert-butyl ester (2-position) tert-butyl ester (3-position)
Reactivity High (Br as leaving group) Moderate (F as electron-withdrawing group) Low (no halogen substituent)
Solubility Low in polar solvents Higher in polar solvents (dihydro backbone) Intermediate
Applications Cross-coupling reactions, drug intermediates Enzyme inhibition studies, electronic effect research General synthesis

Detailed Analysis of Analogous Compounds

tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 2102412-01-9)
  • Structural Differences: Fluorine vs. Bromine: The fluorine atom at the 7-position is electron-withdrawing, altering electronic density and directing electrophilic substitutions differently compared to bromine. Fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase resonance effects . This modification also impacts stability, as the saturated ring is less prone to oxidation.
  • Functional Implications :
    • The compound is suited for studies requiring electronic modulation (e.g., enzyme inhibition assays where fluorine’s inductive effects influence binding affinity).
Hypothetical tert-Butyl isoquinoline-3-carboxylate
  • Structural Simplicity : The absence of a halogen substituent simplifies reactivity, limiting its use in cross-coupling reactions. However, the tert-butyl ester retains stability under diverse reaction conditions.
  • Applications: Likely used as a precursor for introducing non-halogenated functional groups or as a control in comparative studies.

Biological Activity

tert-Butyl 7-bromoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C14_{14}H15_{15}BrN2_2O2_2
  • Molecular Weight : 323.19 g/mol
  • IUPAC Name : tert-butyl N-(7-bromoisoquinolin-3-yl)carbamate
  • SMILES Notation : CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Br

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a lead compound for drug development.

The compound's mechanism involves interactions with specific molecular targets, particularly enzymes and receptors. The bromine atom and carbamate group are crucial for its binding affinity and reactivity, potentially leading to inhibition or activation of certain biological pathways. This interaction may influence processes such as cellular signaling and metabolic pathways, which are critical in disease states.

Structure-Activity Relationships (SAR)

Research indicates that the position and type of substituents on the isoquinoline ring significantly affect the compound's biological activity. For instance:

Substituent PositionEffect on Activity
6-positionLarge steric groups reduce activity
7-positionEssential for maintaining binding affinity
Carbamate GroupInfluences solubility and receptor interaction

A study found that modifications at the 6 and 7 positions could either enhance or diminish activity against specific targets, emphasizing the importance of structural optimization in drug design .

Antimicrobial Activity

A series of derivatives related to isoquinoline structures have shown promising antimicrobial activity. For example, compounds with similar structures demonstrated effectiveness against Mycobacterium tuberculosis (M. tb), with some exhibiting modest inhibition of M. tb ATP synthase . The SAR studies revealed that increasing lipophilicity generally improved potency against bacterial strains.

Enzyme Inhibition Studies

In vitro assays have indicated that this compound can inhibit certain enzymes involved in cancer metabolism. For instance, it was noted that related compounds had a significant impact on thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly proliferating cells . This suggests potential applications in cancer therapy.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of this compound could selectively induce apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 7-bromoisoquinoline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyl ester group via carboxylation or substituting a bromine atom at the 7-position of the isoquinoline scaffold. For example, tert-butyl carbamates are often synthesized using Boc (tert-butoxycarbonyl) protecting group strategies under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) . Optimization can be achieved by varying catalysts (e.g., Mo(CO)₆ for epoxidation ), solvents (polar aprotic solvents like DMF), and temperatures. Statistical experimental design (e.g., factorial design) helps identify critical parameters such as reagent stoichiometry and reaction time .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Confirm regiochemistry and tert-butyl group integrity via ¹H/¹³C NMR, focusing on characteristic shifts (e.g., tert-butyl at ~1.4 ppm in ¹H NMR).
  • X-ray Crystallography : Resolve ambiguities in molecular geometry using programs like SHELXL , as demonstrated for brominated tert-butyl indole derivatives .
  • GC/MS or LC-MS : Verify purity and molecular ion peaks .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

  • Methodological Answer :
  • Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use explosion-proof equipment and avoid ignition sources (e.g., open flames) due to potential peroxide formation in tert-butyl derivatives . PPE (gloves, goggles) and fume hoods are mandatory .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR, X-ray crystallography) when characterizing this compound?

  • Methodological Answer :
  • Dynamic NMR : Use low-temperature NMR to study conformational equilibria, as applied to tert-butyl group dynamics in triazinanes .
  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures . For bromine positional isomers, employ NOESY to confirm spatial proximity .

Q. How can computational methods such as DFT calculations aid in predicting the reactivity and regioselectivity of this compound in substitution reactions?

  • Methodological Answer :
  • DFT Modeling : Calculate transition states to predict bromine substitution preferences (e.g., SNAr vs. cross-coupling). Include explicit solvent molecules in calculations to account for solvation effects, as shown for tert-butyl conformers .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-7 bromine) prone to nucleophilic attack .

Q. In the context of cross-coupling reactions, how does the bromine substituent in this compound influence its reactivity, and what catalytic systems are optimal for such transformations?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize using:
  • Catalysts : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Bases : Cs₂CO₃ in toluene/EtOH mixtures, as employed in tert-butyl carbamate functionalization .
  • Microwave Assistance : Enhance reaction rates and yields under controlled heating .

Q. How can researchers address challenges in the crystallization of this compound derivatives for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
  • Seeding : Introduce microcrystals of analogous compounds (e.g., brominated tert-butyl indoles ).
  • Cryocooling : Stabilize crystals at 100 K during data collection to mitigate thermal motion .

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